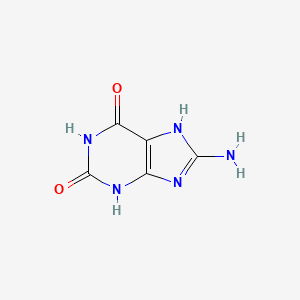

8-Aminoxanthine

Beschreibung

The exact mass of the compound 8-Aminoxanthine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Aminoxanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Aminoxanthine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

5461-03-0 |

|---|---|

Molekularformel |

C5H5N5O2 |

Molekulargewicht |

167.13 g/mol |

IUPAC-Name |

8-amino-3,5-dihydropurine-2,6-dione |

InChI |

InChI=1S/C5H5N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h1H,(H4,6,7,8,9,10,11,12) |

InChI-Schlüssel |

PMFRALVQKDUCKL-UHFFFAOYSA-N |

Kanonische SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)N |

Andere CAS-Nummern |

5461-03-0 |

Synonyme |

8-amino-2,6-dihydroxypurine 8-aminoxanthine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Endogenous Role of 8-Aminoxanthine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging evidence highlights the significance of a family of endogenous 8-aminopurines in cellular signaling and renal function. Among these, 8-aminoxanthine, a metabolite of 8-aminoinosine and 8-aminohypoxanthine, is gaining attention as a pharmacologically active molecule. This technical guide provides a comprehensive overview of the current understanding of 8-aminoxanthine's role in purine metabolism, including its biosynthesis, and known biological effects. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to serve as a valuable resource for researchers in purine pharmacology and drug development.

Introduction

The purine metabolic pathway is a complex network responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential for a myriad of cellular processes, including nucleic acid synthesis, energy transfer, and signal transduction.[1] Recently, a class of 8-substituted purine derivatives, the 8-aminopurines, has been identified as endogenously produced molecules with significant pharmacological activities.[2][3] This family includes compounds such as 8-aminoguanine, 8-aminoinosine, and their metabolites.[2] 8-Aminoxanthine has been identified as a key metabolite in this pathway, formed from the oxidation of 8-aminohypoxanthine.[3] Notably, 8-aminoxanthine itself is not an inert byproduct but an active metabolite with observed diuretic, natriuretic, and glucosuric effects.[1] Understanding the precise role of 8-aminoxanthine within the intricate landscape of purine metabolism is crucial for elucidating its physiological significance and therapeutic potential.

Biosynthesis of 8-Aminoxanthine

The primary route for the endogenous formation of 8-aminoxanthine is through the metabolic conversion of 8-aminoinosine. This process involves a two-step enzymatic cascade:

-

Formation of 8-Aminohypoxanthine: 8-Aminoinosine is metabolized by purine nucleoside phosphorylase (PNPase) to yield 8-aminohypoxanthine.[3] Interestingly, 8-aminoinosine also acts as a competitive inhibitor of PNPase, influencing the overall flux of the purine salvage pathway.[3]

-

Oxidation to 8-Aminoxanthine: 8-Aminohypoxanthine is subsequently oxidized by xanthine oxidase (XO) to form 8-aminoxanthine.[3][4] This reaction is analogous to the canonical purine degradation pathway where hypoxanthine is converted to xanthine.[5]

The broader context of 8-aminopurine biosynthesis suggests a link to nitrosative stress, where 8-nitroguanosine, a product of nitrative DNA damage, serves as a precursor for 8-aminoguanine.[1] While a similar direct pathway for 8-aminoxanthine has not been fully elucidated, its origin from 8-aminoinosine, which has been identified as an endogenous molecule, firmly establishes its presence in in vivo purine metabolism.[3]

Metabolic Pathway Diagram

Degradation of 8-Aminoxanthine

The metabolic fate of 8-aminoxanthine is an area of active investigation. Currently, there is limited information available on its further degradation. It is plausible that 8-aminoxanthine may be a terminal metabolite that is excreted in the urine. However, the possibility of its further conversion by other enzymes in the purine degradation pathway cannot be ruled out. Future studies are needed to identify any downstream metabolites and the enzymes responsible for the catabolism of 8-aminoxanthine.

Biological Activity and Physiological Role

The family of 8-aminopurines, including 8-aminoxanthine, exhibits significant pharmacological effects, primarily on renal function. These compounds have been shown to induce diuresis, natriuresis, and glucosuria.[1][3] The primary mechanism of action for the parent compounds, like 8-aminoguanine, is the inhibition of PNPase.[2] This inhibition leads to an accumulation of inosine and guanosine and a reduction in hypoxanthine and guanine, thereby "rebalancing" the purine metabolome.[2]

As a metabolite, 8-aminoxanthine is also considered to be biologically active, contributing to the overall diuretic and natriuretic effects observed after the administration of its precursors.[1] However, the specific molecular targets of 8-aminoxanthine that mediate these effects have not yet been identified. It is hypothesized that it may interact with renal transporters or signaling pathways involved in sodium and glucose reabsorption. Further research is required to delineate the precise mechanism of action of 8-aminoxanthine.

Quantitative Data

The following table summarizes the available quantitative data for the enzymatic reaction leading to the formation of 8-aminoxanthine.

| Enzyme | Substrate | Product | Km (µM) | Vmax (relative to hypoxanthine) | Source |

| Xanthine Oxidase | 8-Aminohypoxanthine | 8-Aminoxanthine | Similar to hypoxanthine | ~32% | [3] |

Experimental Protocols

Xanthine Oxidase Kinetics with 8-Aminohypoxanthine

This protocol is adapted from the methodology used to determine the kinetic parameters of xanthine oxidase with 8-aminohypoxanthine as a substrate.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of xanthine oxidase for the conversion of 8-aminohypoxanthine to 8-aminoxanthine.

Materials:

-

Recombinant xanthine oxidase

-

8-Aminohypoxanthine

-

Hypoxanthine (for comparison)

-

Potassium phosphate buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

High-performance liquid chromatography (HPLC) system with UV detection

-

Microplate reader (optional for high-throughput screening)

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 0.1 mg/mL BSA.

-

Add varying concentrations of the substrate, 8-aminohypoxanthine (e.g., in the range of 10-200 µM). A parallel set of reactions with hypoxanthine should be prepared for comparison.

-

Initiate the reaction by adding a fixed amount of xanthine oxidase (e.g., 50 ng).

-

Incubate the reaction mixture at 37°C for a fixed time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a quenching solution, such as perchloric acid, followed by neutralization with potassium hydroxide.

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the supernatant for the formation of 8-aminoxanthine using a validated HPLC-UV method. The separation can be achieved on a C18 column with a suitable mobile phase, and detection is typically performed at a wavelength around 280-290 nm.

-

Quantify the amount of 8-aminoxanthine produced by comparing the peak area to a standard curve of known concentrations.

-

Calculate the initial reaction velocity (V0) for each substrate concentration.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Workflow Diagram:

Quantification of 8-Aminoxanthine in Biological Samples by LC-MS/MS

Objective: To develop and validate a method for the sensitive and specific quantification of 8-aminoxanthine in biological matrices such as plasma or urine.

Instrumentation:

-

Liquid chromatography system (HPLC or UPLC)

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 or HILIC)

General Procedure:

-

Sample Preparation:

-

Plasma/Serum: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled 8-aminoxanthine). Vortex and centrifuge to pellet the proteins. Collect the supernatant.

-

Urine: Dilute the urine sample with the initial mobile phase containing the internal standard. Centrifuge to remove any particulates.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the LC system.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Optimize the gradient to achieve good separation of 8-aminoxanthine from other endogenous purines and matrix components.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Perform precursor ion scans to determine the m/z of the protonated molecular ion [M+H]+ for 8-aminoxanthine.

-

Perform product ion scans to identify characteristic fragment ions for use in Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (precursor ion -> product ion) and collision energies for both 8-aminoxanthine and the internal standard to ensure high sensitivity and specificity.

-

-

Quantification:

-

Generate a calibration curve by analyzing standards of known concentrations of 8-aminoxanthine prepared in the same biological matrix.

-

Calculate the concentration of 8-aminoxanthine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Method Validation:

-

Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.

-

Future Directions

The study of 8-aminoxanthine is still in its early stages, and several key questions remain to be addressed:

-

Degradation Pathway: Elucidating the metabolic fate of 8-aminoxanthine is critical to understanding its overall physiological impact.

-

Molecular Targets: Identifying the specific receptors, transporters, or enzymes that 8-aminoxanthine interacts with will clarify its mechanism of action.

-

Endogenous Levels: Quantifying the physiological and pathological concentrations of 8-aminoxanthine in various tissues and biofluids will provide insights into its role as a signaling molecule or biomarker.

-

Role in Purine Salvage: Investigating the interaction of 8-aminoxanthine with enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), will determine its influence on nucleotide recycling.

Conclusion

8-Aminoxanthine is an endogenous, pharmacologically active metabolite within the purine metabolic network. Its formation from 8-aminohypoxanthine by xanthine oxidase is a key step in the metabolism of the broader 8-aminopurine family. While its diuretic and natriuretic properties are recognized, a deeper understanding of its degradation, specific molecular targets, and physiological concentrations is necessary to fully appreciate its endogenous role and to explore its therapeutic potential. This guide provides a foundational resource for researchers to build upon as they further investigate this intriguing molecule.

References

- 1. ahajournals.org [ahajournals.org]

- 2. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

An In-depth Technical Guide on the Biosynthetic Pathway of 8-Aminopurines in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminopurines represent an emerging class of endogenous molecules with significant therapeutic potential, particularly in the context of cardiovascular and renal diseases. Unlike the canonical purines, adenine and guanine, which are synthesized de novo through a well-established multi-step enzymatic pathway, the biosynthesis of 8-aminopurines in mammals is not a formally defined pathway. Instead, current research indicates that these compounds arise as byproducts of nitrosative stress and the subsequent degradation of modified biomolecules. This guide provides a comprehensive overview of the current understanding of 8-aminopurine biosynthesis, their mechanism of action, relevant quantitative data, and key experimental protocols for their study.

Proposed Biosynthetic Pathways of 8-Aminoguanine

The prevailing hypothesis is that 8-aminopurines, such as 8-aminoguanine, are formed from the degradation of biomolecules containing 8-nitroguanine moieties. These moieties are generated under conditions of nitrosative stress. The degradation of these biomolecules releases 8-nitroguanosine, which can then be converted to 8-aminoguanine through two proposed pathways. The enzyme purine nucleoside phosphorylase (PNPase) plays a crucial role in these conversions.[1]

Two primary pathways for the biosynthesis of 8-aminoguanine from 8-nitroguanosine have been suggested[1]:

-

Pathway 1: 8-nitroguanosine is first converted to 8-aminoguanosine, which is then metabolized by PNPase to yield 8-aminoguanine.

-

Pathway 2: 8-nitroguanosine is converted by PNPase to 8-nitroguanine, which is subsequently converted to 8-aminoguanine.

Infusions of 8-nitroguanosine in rats have been shown to elevate kidney levels of 8-nitroguanine, 8-aminoguanosine, and 8-aminoguanine, supporting the feasibility of both pathways in vivo.[1] Furthermore, the PNPase inhibitor forodesine was observed to decrease the metabolism of 8-nitroguanosine via pathway 2 and shunt it towards pathway 1, resulting in increased levels of 8-aminoguanosine.[2]

Proposed biosynthetic pathways of 8-aminoguanine from nitrosative stress.

Quantitative Data

The following table summarizes key quantitative data related to 8-aminopurines from studies in rats.

| Parameter | Value | Species/Condition | Reference |

| 8-Aminoguanine Urine Concentration | |||

| Mean (Sprague-Dawley rats) | 0.2 µmol/L | Rat | [1] |

| Range (Sprague-Dawley rats) | < detection limit to 1.3 µmol/L | Rat | [1] |

| Mean (Dahl salt-sensitive rats) | 1.3 µmol/L | Rat | [1] |

| Range (Dahl salt-sensitive rats) | 0.6 to 2.5 µmol/L | Rat | [1] |

| PNPase Inhibition | |||

| 8-Aminoguanine Ki for PNPase | 0.2 to 2.8 µmol/L | In vitro | [1] |

| 8-Aminoguanine Ki for rhPNPase (inosine as substrate) | 2.8 µmol/L (95% CI, 2.2–3.5) | Recombinant Human | [3] |

| Pharmacokinetics of 8-Aminoguanine | |||

| Pharmacologically active plasma levels | > 4 hours | In vivo | [4][5] |

| Pharmacologically active urine levels | > 6 hours | In vivo | [4][5] |

| Suppression of PNPase products in urine | > 6 hours | In vivo | [4][5] |

Experimental Protocols

Detection of 8-Aminopurines in Biological Samples using UPLC-MS/MS

This protocol is based on the methodology used to confirm the endogenous presence of 8-aminoguanine.[1][5]

Objective: To quantify the concentration of 8-aminoguanine in urine and renal microdialysate.

Methodology:

-

Sample Preparation:

-

Urine samples are collected and stored at -80°C.

-

Renal microdialysate is obtained by implanting a microdialysis probe into the kidney cortex.

-

Samples are thawed and centrifuged to remove particulates.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the supernatant.

-

-

Chromatographic Separation (UPLC):

-

A reverse-phase C18 column is typically used for separation.

-

A gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) is employed to separate the analytes.

-

-

Mass Spectrometric Detection (MS/MS):

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used.

-

Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for 8-aminoguanine and the internal standard are monitored.

-

-

Data Analysis:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of 8-aminoguanine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay

This protocol is designed to determine the inhibitory constant (Ki) of a compound against PNPase.[3]

Objective: To measure the inhibitory effect of 8-aminopurines on the enzymatic activity of PNPase.

Methodology:

-

Reagents and Buffers:

-

Recombinant human PNPase (rhPNPase).

-

Substrate (e.g., inosine).

-

Inhibitor (e.g., 8-aminoguanine).

-

Phosphate buffer at a physiological pH.

-

-

Enzyme Reaction:

-

The reaction is initiated by adding the enzyme to a mixture containing the buffer, substrate at various concentrations, and the inhibitor at several fixed concentrations.

-

The reaction is allowed to proceed at a constant temperature (e.g., 37°C).

-

The reaction is stopped at various time points by adding a quenching solution (e.g., strong acid).

-

-

Product Quantification:

-

The formation of the product (e.g., hypoxanthine from the substrate inosine) is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Initial reaction velocities are determined for each substrate and inhibitor concentration.

-

The data is plotted using a Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive, non-competitive).

-

The inhibition constant (Ki) is calculated from the data, which represents the concentration of inhibitor required to produce half-maximum inhibition.

-

Workflow for determining PNPase inhibition.

Mechanism of Action of 8-Aminopurines

The primary pharmacological action of 8-aminopurines, particularly 8-aminoguanine, is the inhibition of purine nucleoside phosphorylase (PNPase).[4][6] This enzyme is a key component of the purine salvage pathway, responsible for the conversion of inosine and guanosine to hypoxanthine and guanine, respectively.[7]

By inhibiting PNPase, 8-aminoguanine leads to a "rebalancing" of the purine metabolome. This results in:

-

Increased levels of protective purines: The substrates of PNPase, inosine and guanosine, accumulate.[1][4] Inosine has been shown to activate adenosine A2A and A2B receptors, which have immunosuppressive and anti-inflammatory effects.[4] Guanosine also possesses anti-inflammatory properties.[4]

-

Decreased levels of tissue-damaging purines: The products of PNPase, hypoxanthine and xanthine, are reduced.[1][4] These purines can be metabolized by xanthine oxidase to produce reactive oxygen species (ROS), which contribute to tissue damage.

This modulation of the purine metabolome is believed to underlie the therapeutic effects of 8-aminopurines observed in animal models of cardiovascular and renal disease.[4]

References

- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

8-Aminoxanthine chemical structure and stereochemistry

An In-depth Technical Guide to 8-Aminoxanthine: Chemical Structure and Stereochemistry

Introduction

8-Aminoxanthine is a purine derivative that belongs to the xanthine family of compounds. Xanthines and their derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for 8-aminoxanthine.

Chemical Structure and Identifiers

8-Aminoxanthine is a heterocyclic organic compound with a purine backbone. It is characterized by an amino group substituted at the 8-position of the xanthine core. The systematic and standardized identifiers for 8-aminoxanthine are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 8-amino-3,7-dihydropurine-2,6-dione[1] |

| Molecular Formula | C5H5N5O2[1][2] |

| CAS Number | 5461-03-0[1] |

| SMILES | C12C(=NC(=N1)N)NC(=O)NC2=O[1][2] |

| InChI | InChI=1S/C5H5N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h1H,(H4,6,7,8,9,10,11,12)[1][2] |

| InChIKey | PMFRALVQKDUCKL-UHFFFAOYSA-N[1][2] |

| Synonyms | 8-amino-2,6-dihydroxypurine, NSC-23588[1][3] |

Stereochemistry

The core structure of 8-aminoxanthine is achiral, meaning it does not have a stereocenter and therefore does not exist as enantiomers. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from a carbon atom bonded to four different substituents. In the case of 8-aminoxanthine, no such asymmetric carbon atom is present in its purine ring system. Therefore, the molecule is achiral and does not exhibit optical activity. While some databases may label it as racemic, this is likely an error or refers to a specific derivative, as the parent compound has no defined stereocenters.[2]

Physicochemical Properties

The physicochemical properties of 8-aminoxanthine are crucial for understanding its behavior in biological systems and for its application in drug development. The key computed properties are summarized in the following table.

| Property | Value |

| Molecular Weight | 167.13 g/mol [1][2] |

| Exact Mass | 167.04432442 Da[1][3] |

| XLogP3 | -1.9[1] |

| Hydrogen Bond Donor Count | 4[3] |

| Hydrogen Bond Acceptor Count | 4[3] |

| Topological Polar Surface Area | 113 Ų[3] |

| Heavy Atom Count | 12[3] |

| Complexity | 242[3] |

| Covalently-Bonded Unit Count | 1[3] |

Experimental Protocols

Synthesis of 8-Substituted Xanthines

The synthesis of 8-substituted xanthines, including 8-aminoxanthine, often starts from 5,6-diaminouracil derivatives. A general synthetic approach involves the following steps:

-

Amide Formation: 5,6-diamino-1,3-dialkyluracil is reacted with a suitable carboxylic acid in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) to form an intermediate amide.[4][5]

-

Ring Closure (Cyclization): The resulting amide intermediate is then cyclized to form the xanthine ring system. This is typically achieved by heating the intermediate with an aqueous solution of a base, such as sodium hydroxide (NaOH).[4][6]

-

Functional Group Interconversion: To obtain 8-aminoxanthine, a precursor with a suitable leaving group at the 8-position, such as 8-bromoxanthine, can be reacted with an amino source. For instance, boiling 8-bromoxanthine derivatives with primary amines can lead to the formation of the corresponding 8-amino-substituted xanthines.[7]

A generalized workflow for the synthesis of 8-substituted xanthines is depicted below.

Caption: Generalized workflow for the synthesis of 8-substituted xanthines.

Analytical Methods

Several analytical techniques are available for the characterization and quantification of xanthine derivatives in various matrices, including pharmaceutical formulations and biological fluids.[8][9]

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and quantification of xanthine derivatives.[8] A typical HPLC method would involve:

-

Stationary Phase: A C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).[8]

-

Detection: UV-Vis spectrophotometry at a wavelength where the analyte shows maximum absorbance.

-

-

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the qualitative analysis and purity assessment of 8-aminoxanthine.[9]

-

Mass Spectrometry (MS): When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of the compound.[8]

Metabolic Pathways

In vivo, 8-aminoxanthine can be synthesized from the naturally occurring molecule 8-nitroguanosine through two distinct biochemical pathways.[10] These pathways have been explored in rats and involve several enzymatic steps.

The two proposed biosynthetic pathways for 8-aminoxanthine are:

-

Pathway 1: 8-nitroguanosine is first converted to 8-aminoguanosine, which is then metabolized to 8-aminoguanine (a tautomer of 8-aminoxanthine).[10]

-

Pathway 2: 8-nitroguanosine is converted to 8-nitroguanine by the action of purine nucleoside phosphorylase (PNPase). 8-nitroguanine is subsequently reduced to 8-aminoguanine.[10]

The following diagram illustrates these two metabolic routes leading to the formation of 8-aminoxanthine.

Caption: Metabolic pathways for the biosynthesis of 8-aminoxanthine.

Conclusion

8-Aminoxanthine is an achiral purine derivative with well-defined chemical and physical properties. Its synthesis can be achieved through established methods for 8-substituted xanthines, and its analysis is amenable to standard chromatographic techniques. The elucidation of its biosynthetic pathways from 8-nitroguanosine provides valuable insights into its endogenous formation. This technical guide serves as a foundational resource for researchers and scientists working with 8-aminoxanthine and other xanthine derivatives in the context of drug discovery and development.

References

- 1. 8-Aminoxanthine | C5H5N5O2 | CID 135754539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. echemi.com [echemi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 6. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESISAND PHYSICAL-CHEMICAL PROPERTIES OF 8-AMINO-7-(2-HYDROXY-3-i-PROPOXYPROPYL-1)-3-METHYLXANTHINES | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Aminoxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Aminoxanthine, a purine derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of directly published spectral data for 8-Aminoxanthine, this document presents a detailed analysis based on established spectroscopic principles and comparative data from closely related xanthine and purine analogs. The presented data serves as a robust predictive model for the spectroscopic characterization of 8-Aminoxanthine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 8-Aminoxanthine. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectra. These predictions are derived from the known spectral data of xanthine, 8-substituted xanthines, and other aminopurines, taking into account the electronic effects of the amino group at the C8 position.

Table 1: Predicted ¹H NMR Spectral Data for 8-Aminoxanthine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N1-H | 10.5 - 11.5 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| N3-H | 11.0 - 12.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| N7-H / N9-H | 7.5 - 8.5 | Broad Singlet | Tautomeric equilibrium may lead to broadened or multiple signals. |

| C8-NH₂ | 5.5 - 6.5 | Broad Singlet | Chemical shift can vary significantly with solvent and temperature. |

Table 2: Predicted ¹³C NMR Spectral Data for 8-Aminoxanthine

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 155 - 160 | Carbonyl carbon. |

| C4 | 150 - 155 | Carbonyl carbon. |

| C5 | 105 - 110 | |

| C6 | 150 - 155 | |

| C8 | 145 - 150 | Significantly shifted downfield due to the attached amino group compared to xanthine. |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of 8-Aminoxanthine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-Aminoxanthine in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a suitable pH adjustment. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (N-H and NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques may be necessary if using D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of 8-Aminoxanthine.

-

Infrared (IR) Spectroscopy

The IR spectrum of 8-Aminoxanthine is expected to show characteristic absorption bands for its functional groups. The data in Table 3 is predicted based on the known spectrum of xanthine and the typical vibrational frequencies of amino groups in aromatic systems.

Table 3: Predicted IR Absorption Bands for 8-Aminoxanthine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretching vibrations (amine and imidazole) |

| 3100 - 3200 | Medium, Broad | N-H stretching (amide) |

| 1650 - 1750 | Strong | C=O stretching (amide carbonyls) |

| 1550 - 1650 | Medium-Strong | N-H bending and C=N stretching |

| 1400 - 1500 | Medium | Ring stretching vibrations |

| 1200 - 1300 | Medium | C-N stretching |

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining the FTIR spectrum of solid 8-Aminoxanthine is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry 8-Aminoxanthine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR beam path and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 8-Aminoxanthine in a neutral aqueous solution is expected to exhibit absorption maxima characteristic of the purine ring system. The introduction of the amino group at the 8-position is predicted to cause a bathochromic (red) shift compared to unsubstituted xanthine.

Table 4: Predicted UV-Vis Absorption Data for 8-Aminoxanthine

| Solvent | Predicted λmax (nm) |

| Neutral Aqueous Buffer (pH 7) | 270 - 280 |

| Acidic Solution (e.g., 0.1 M HCl) | 265 - 275 |

| Basic Solution (e.g., 0.1 M NaOH) | 275 - 285 |

Experimental Protocol for UV-Vis Spectroscopy

A general method for obtaining the UV-Vis spectrum of 8-Aminoxanthine is as follows:

-

Sample Preparation:

-

Prepare a stock solution of 8-Aminoxanthine in a suitable solvent (e.g., water, methanol, or a buffer solution).

-

Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.1 to 1.0 AU (Absorbance Units).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of approximately 200 to 400 nm.

-

The wavelength of maximum absorbance (λmax) should be determined from the resulting spectrum.

-

Biochemical Pathway of 8-Aminoxanthine

8-Aminoxanthine is involved in the metabolism of other 8-aminopurines. For instance, 8-aminohypoxanthine can be converted to 8-aminoxanthine by the enzyme xanthine oxidase. These 8-aminopurines are also known to interact with purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway. The following diagram illustrates this metabolic relationship.

Caption: Metabolic conversion of 8-Aminohypoxanthine and its interaction with PNPase.

This guide provides a foundational understanding of the spectroscopic properties of 8-Aminoxanthine. Experimental verification of the predicted data is crucial for the definitive characterization of this compound. The provided protocols offer a starting point for such experimental work.

In Vitro Enzymatic Conversion of 8-Aminoxanthine: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro enzymatic conversion of 8-aminoxanthine, with a focus on the role of xanthine oxidase. It is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, pharmacology, and drug metabolism. This document details the enzymatic reaction, experimental protocols for its study, and the analytical methods for quantifying its components.

Introduction

8-Aminoxanthine is a substituted purine that can be enzymatically converted as part of the purine catabolism pathway. The primary enzyme responsible for this conversion is xanthine oxidase (XO), a key enzyme in the metabolism of purines.[1] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] In the case of 8-aminoxanthine, it is hypothesized to be oxidized by xanthine oxidase to 8-aminouric acid, in a reaction analogous to the conversion of xanthine to uric acid. Understanding the kinetics and conditions of this conversion is crucial for researchers studying purine metabolism, developing novel therapeutics targeting this pathway, and for professionals in drug development assessing the metabolic fate of purine-like drug candidates.

Enzymatic Conversion Pathway

The enzymatic conversion of 8-aminoxanthine is a critical step in its metabolism, primarily facilitated by the enzyme xanthine oxidase. This process is analogous to the canonical purine degradation pathway.

The Role of Xanthine Oxidase

Xanthine oxidase (EC 1.17.3.2) is a molybdopterin-containing enzyme that plays a pivotal role in the final two steps of purine catabolism in humans and other species.[3][4] It catalyzes the hydroxylation of a variety of purines, pterins, and aldehydes, using molecular oxygen as the electron acceptor.[1] In the context of 8-substituted purines, xanthine oxidase has been shown to metabolize 8-aminohypoxanthine to 8-aminoxanthine.[5] This indicates the enzyme's capability to process purines with substitutions at the 8-position.

Proposed Metabolic Pathway

The proposed pathway for the metabolism of 8-aminoxanthine by xanthine oxidase involves its oxidation to 8-aminouric acid. This reaction follows the established mechanism of xanthine oxidase on its natural substrate, xanthine.

Caption: Proposed enzymatic conversion of 8-aminoxanthine to 8-aminouric acid by xanthine oxidase.

Quantitative Data

Table 1: Kinetic Parameters of Xanthine Oxidase with 8-Aminohypoxanthine vs. Hypoxanthine

| Substrate | Km (mmol/L) | Vmax (mmol/L/10 min) |

| Hypoxanthine | Similar to 8-aminohypoxanthine | ~3.1 times higher than 8-aminohypoxanthine |

| 8-Aminohypoxanthine | Similar to hypoxanthine | ~32% of Vmax with hypoxanthine |

| Data adapted from a study on the kinetics of xanthine oxidase metabolism.[5] |

The Vmax for 8-aminohypoxanthine being approximately 32% of that for the natural substrate, hypoxanthine, suggests that the 8-amino substitution hinders the catalytic efficiency of xanthine oxidase.[5] It is plausible that a similar reduction in reaction velocity would be observed for the conversion of 8-aminoxanthine.

Experimental Protocols

The following protocols are designed to facilitate the in vitro study of the enzymatic conversion of 8-aminoxanthine.

In Vitro Enzymatic Conversion of 8-Aminoxanthine by Xanthine Oxidase

This protocol is adapted from a method used for the conversion of 8-aminohypoxanthine.[5]

Materials:

-

8-Aminoxanthine

-

Xanthine Oxidase (e.g., from bovine milk)

-

Potassium phosphate buffer (KH2PO4), 50 mmol/L, pH 7.4

-

Bovine Serum Albumin (BSA)

-

Deionized water

-

Microcentrifuge tubes

-

Incubator or water bath set to 30°C

-

HPLC system with UV detector

Procedure:

-

Prepare the reaction medium: In a microcentrifuge tube, prepare a 50 µL reaction medium containing:

-

Varying concentrations of 8-aminoxanthine (e.g., 60-2000 µmol/L)

-

50 mmol/L Potassium phosphate buffer (pH 7.4)

-

0.1 mg/mL Bovine Serum Albumin

-

-

Pre-incubate: Equilibrate the reaction medium at 30°C for 5 minutes.

-

Initiate the reaction: Add 50 ng of xanthine oxidase to the reaction medium.

-

Incubate: Incubate the reaction mixture at 30°C for 10 minutes.

-

Terminate the reaction: Stop the reaction by adding a suitable quenching agent (e.g., a strong acid like perchloric acid) or by heat inactivation.

-

Analyze the products: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant for the presence of 8-aminoxanthine and its conversion product (presumably 8-aminouric acid) using HPLC with UV absorbance detection.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is a general guideline for the separation and quantification of xanthine derivatives and can be optimized for 8-aminoxanthine and its product.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A common mobile phase for xanthine separation is a mixture of a buffered aqueous solution and an organic solvent. For example, 50 mM monobasic potassium phosphate:acetonitrile (97.5:2.5).[6]

-

Isocratic elution is often sufficient.

Procedure:

-

Set the flow rate: A typical flow rate is 0.5 to 1.0 mL/min.[6]

-

Set the detection wavelength: The UV detector should be set to a wavelength where both 8-aminoxanthine and its product have significant absorbance. This may require preliminary UV scans of the individual compounds. For many xanthines, a wavelength around 270-290 nm is appropriate.

-

Inject the sample: Inject a filtered aliquot of the supernatant from the enzymatic reaction.

-

Quantify the peaks: Identify and quantify the peaks corresponding to 8-aminoxanthine and its product by comparing their retention times and peak areas to those of known standards.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the in vitro enzymatic conversion of 8-aminoxanthine.

Caption: Experimental workflow for the in vitro enzymatic conversion of 8-aminoxanthine.

Logical Relationship of Key Components

This diagram illustrates the logical relationship between the key components of the enzymatic reaction.

Caption: Key components and their relationships in the enzymatic conversion of 8-aminoxanthine.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

8-Aminoxanthine: A Technical Guide to its Mechanism of Action at Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 8-aminoxanthine and its derivatives at the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). It covers the molecular interactions, downstream signaling consequences, and the experimental methodologies used to characterize these effects.

Executive Summary

Xanthine and its derivatives are a cornerstone in the study of purinergic signaling, acting as foundational scaffolds for the development of adenosine receptor antagonists. 8-aminoxanthine belongs to this class and functions as a competitive antagonist at adenosine receptors. By blocking the binding of the endogenous ligand adenosine, 8-aminoxanthine and its analogs modulate critical intracellular signaling cascades, primarily those involving cyclic adenosine monophosphate (cAMP). The affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, A3) are heavily influenced by substitutions at the N1, N3, and C8 positions of the xanthine core. This guide details the antagonistic mechanism, presents key structure-activity relationship data from representative xanthine compounds, and provides standardized protocols for assessing ligand-receptor interactions.

Introduction to 8-Aminoxanthine and Adenosine Receptors

8-Aminoxanthine is a purine derivative with the core chemical structure of xanthine, featuring an amino group at the C8 position. Its molecular formula is C5H5N5O2.[1][2] This compound is part of a broad class of 8-substituted xanthines that have been extensively studied as modulators of adenosine receptors.[3][4]

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the nucleoside adenosine.[5] There are four known subtypes in humans:

-

A1 Adenosine Receptor (A1R): Primarily couples to the inhibitory G protein (Gi/o), leading to a decrease in intracellular cAMP levels. It is widely expressed, including in the brain, heart, and adipose tissue.

-

A2A Adenosine Receptor (A2AR): Couples to the stimulatory G protein (Gs), leading to an increase in intracellular cAMP. It is highly expressed in the striatum, immune cells, and blood vessels.[5]

-

A2B Adenosine Receptor (A2BR): Also couples to Gs, increasing cAMP. It has a lower affinity for adenosine and is thought to be activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[6]

-

A3 Adenosine Receptor (A3R): Typically couples to Gi/o, inhibiting cAMP production. It is involved in inflammatory responses and cardioprotection.

Xanthine derivatives, including caffeine and theophylline, are classic non-selective adenosine receptor antagonists.[5] The 8-amino-substituted xanthine scaffold serves as a template for developing more potent and selective antagonists for various therapeutic applications.[7]

Mechanism of Action: Competitive Antagonism

The primary mechanism of action for 8-aminoxanthine and related xanthine derivatives is competitive antagonism . These molecules bind to the orthosteric site of adenosine receptors—the same site as the endogenous agonist, adenosine—but do not activate the receptor. By occupying the binding site, they prevent adenosine from binding and initiating downstream signaling.

A1 Receptor Signaling Pathway

The A1 adenosine receptor is coupled to the inhibitory G protein, Gi. Upon activation by adenosine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. As a competitive antagonist, 8-aminoxanthine blocks this process, thereby preventing the adenosine-mediated decrease in cAMP.

Caption: A1 receptor signaling pathway and its inhibition by an antagonist.

A2A Receptor Signaling Pathway

Conversely, the A2A receptor is coupled to the stimulatory G protein, Gs. Adenosine binding to the A2A receptor activates Gs, which in turn stimulates adenylyl cyclase to produce more cAMP. This increase in cAMP activates downstream effectors like Protein Kinase A (PKA). 8-Aminoxanthine competitively blocks this activation, preventing the adenosine-mediated rise in intracellular cAMP.

References

- 1. 8-Aminoxanthine | C5H5N5O2 | CID 135754539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

8-Aminoxanthine: A Comprehensive Toxicological Profile and Safety Assessment

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of 8-Aminoxanthine, a purine derivative of interest in various research and development settings. Due to a notable lack of direct experimental toxicological data on 8-Aminoxanthine, this document synthesizes available information on its chemical and physical properties, alongside in silico predictions for its toxicological endpoints. This guide is intended to serve as a foundational resource for professionals in drug development and research, offering insights into the potential safety considerations of 8-Aminoxanthine and providing detailed experimental protocols for its toxicological evaluation based on internationally recognized OECD guidelines.

Introduction

8-Aminoxanthine is a substituted purine, belonging to the xanthine family of compounds which includes well-known substances like caffeine and theophylline. While the biological activities of many xanthine derivatives have been extensively studied, 8-Aminoxanthine remains a less-characterized molecule. As with any compound under investigation for potential therapeutic or other applications, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding further development. This document aims to consolidate the current, albeit limited, knowledge on 8-Aminoxanthine and to provide a framework for its systematic toxicological assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 8-Aminoxanthine is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for designing relevant toxicological studies.

Table 1: Chemical and Physical Properties of 8-Aminoxanthine

| Property | Value | Source |

| IUPAC Name | 8-amino-3,7-dihydropurine-2,6-dione | PubChem |

| CAS Number | 5461-03-0 | ChemicalBook |

| Molecular Formula | C₅H₅N₅O₂ | PubChem |

| Molecular Weight | 167.13 g/mol | PubChem |

| Appearance | Solid (Predicted) | - |

| Melting Point | >300 °C (Predicted) | - |

| Water Solubility | Low (Predicted) | - |

| logP | -1.9 (Predicted) | PubChem |

Toxicological Profile (Predicted)

In the absence of direct experimental data, the following toxicological profile for 8-Aminoxanthine has been generated using quantitative structure-activity relationship (QSAR) models and other in silico predictive tools. It is critical to note that these are predictions and must be confirmed by experimental studies.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. The predicted acute oral toxicity for 8-Aminoxanthine is summarized in Table 2.

Table 2: Predicted Acute Oral Toxicity of 8-Aminoxanthine

| Parameter | Predicted Value | Toxicity Class (GHS) | Prediction Method |

| LD₅₀ (Rat, oral) | > 2000 mg/kg | Category 5 or Unclassified | In silico QSAR models |

Based on these predictions, 8-Aminoxanthine is expected to have low acute oral toxicity.

Genotoxicity and Mutagenicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. Mutagenicity is a specific type of genotoxicity that refers to the induction of permanent mutations. The predicted genotoxic and mutagenic potential of 8-Aminoxanthine is presented in Table 3.

Table 3: Predicted Genotoxicity and Mutagenicity of 8-Aminoxanthine

| Assay | Predicted Outcome | Confidence | Prediction Method |

| Ames Test (Bacterial Reverse Mutation) | Non-mutagenic | Medium | In silico QSAR models[1][2] |

| In Vitro Chromosomal Aberration | Negative | Medium | In silico QSAR models |

| In Vivo Micronucleus Test | Negative | Low | In silico QSAR models |

In silico models suggest that 8-Aminoxanthine is unlikely to be mutagenic or clastogenic. However, these predictions require experimental verification.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive capabilities and normal development.

Table 4: Predicted Reproductive and Developmental Toxicity of 8-Aminoxanthine

| Endpoint | Predicted Effect | Confidence | Prediction Method |

| Fertility | No adverse effects | Low | In silico structural alerts |

| Developmental Toxicity | No adverse effects | Low | In silico structural alerts |

Current predictive models do not indicate a structural alert for reproductive or developmental toxicity for 8-Aminoxanthine.

Carcinogenicity

Carcinogenicity studies are long-term assays to evaluate the tumor-forming potential of a substance.

Table 5: Predicted Carcinogenicity of 8-Aminoxanthine

| Species | Predicted Outcome | Confidence | Prediction Method |

| Rodent (Rat/Mouse) | Non-carcinogenic | Low | In silico structural alerts[3] |

Based on its predicted lack of genotoxicity and the absence of structural alerts, 8-Aminoxanthine is not predicted to be carcinogenic.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile (Predicted)

The ADME properties of a compound are critical for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 6: Predicted ADME Properties of 8-Aminoxanthine

| Parameter | Predicted Value | Confidence | Prediction Method |

| Oral Bioavailability | Low to Moderate | Medium | In silico models[4] |

| Blood-Brain Barrier Permeation | Unlikely | High | In silico models |

| Plasma Protein Binding | Low | Medium | In silico models |

| Metabolism | Primarily hepatic | Medium | General knowledge of purine metabolism |

| Excretion | Renal | Medium | General knowledge of purine metabolism |

8-Aminoxanthine is predicted to have limited oral absorption and is unlikely to cross the blood-brain barrier. It is expected to be metabolized in the liver and excreted via the kidneys.

Metabolic Pathways

8-Aminoxanthine is a purine derivative and is expected to be involved in the purine metabolism pathway. One known metabolic reaction is the conversion of 8-aminohypoxanthine to 8-aminoxanthine, a reaction catalyzed by xanthine oxidase. This suggests that 8-Aminoxanthine can be further metabolized by the same enzyme to 8-aminouric acid, which is then likely excreted.

Caption: Predicted metabolic pathway of 8-Aminoxanthine.

Experimental Protocols for Toxicological Assessment

To address the data gaps for 8-Aminoxanthine, a battery of toxicological tests should be conducted. The following sections outline the recommended experimental protocols based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:

-

Animals: Healthy, young adult female rats are used.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.

-

Dosing: A starting dose of 300 mg/kg body weight is administered orally by gavage to a group of 3 fasted female rats.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Stepwise Procedure: Depending on the outcome of the initial dose, subsequent steps with higher (2000 mg/kg) or lower (50 mg/kg, 5 mg/kg) doses may be performed on new groups of animals to classify the substance according to the Globally Harmonized System (GHS).[5][6]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations.[7][8]

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

-

Exposure: Bacteria are exposed to various concentrations of 8-Aminoxanthine on agar plates with a minimal amount of the required amino acid.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[9][10]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[4][11]

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Exposure: Cell cultures are exposed to at least three concentrations of 8-Aminoxanthine for a short (3-6 hours) and a long (18-24 hours) duration, with and without metabolic activation.

-

Harvesting: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

-

Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: The frequency of aberrant cells is calculated and compared to negative and positive controls. A significant, dose-related increase in the number of cells with structural chromosomal aberrations indicates a positive result.[1][12]

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This in vivo screening test provides initial information on the potential effects on male and female reproductive performance and on the development of the offspring.[13][14]

Methodology:

-

Animals: Both male and female rats are used.

-

Dosing: The test substance is administered daily at three dose levels to groups of animals before, during, and after mating.

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length.

-

Offspring: Viability, body weight, and clinical signs from birth to postnatal day 13.

-

-

Necropsy: All parental animals are subjected to a gross necropsy, and reproductive organs are examined.

-

Evaluation: The data are analyzed to identify any adverse effects on reproduction or development.

Conclusion

The toxicological profile of 8-Aminoxanthine is largely incomplete, with a significant reliance on in silico predictions. These computational models suggest that 8-Aminoxanthine has a low order of acute toxicity and is unlikely to be genotoxic, mutagenic, carcinogenic, or a reproductive toxicant. However, it is imperative that these predictions are confirmed through rigorous experimental testing following established international guidelines, such as those provided by the OECD. This technical guide provides the necessary framework for conducting such a safety assessment, which is a critical step in the responsible research and development of any new chemical entity. Researchers and drug development professionals are strongly encouraged to use this guide as a starting point for a comprehensive and data-driven evaluation of the safety of 8-Aminoxanthine.

References

- 1. Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Machine learning - Predicting Ames mutagenicity of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 4. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Purine metabolism - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Reactome | Purine metabolism [reactome.org]

- 10. 8-aminoxanthine | 5461-03-0 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. ayubmed.edu.pk [ayubmed.edu.pk]

- 13. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Aminoxanthine from 8-Bromoxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-aminoxanthine, a key intermediate in the development of various biologically active compounds. The synthesis is achieved through the nucleophilic aromatic substitution of 8-bromoxanthine with an amino group. While direct literature on the amination of unsubstituted 8-bromoxanthine is scarce, this protocol is adapted from established procedures for the amination of substituted 8-bromoxanthines. The provided methodology outlines the reaction conditions, purification steps, and necessary characterization techniques.

Introduction

Xanthine and its derivatives are a class of purine alkaloids that exhibit a wide range of pharmacological activities. Substitution at the 8-position of the xanthine core is a common strategy in medicinal chemistry to modulate their biological effects. 8-Aminoxanthine serves as a versatile building block for the synthesis of more complex 8-substituted xanthine derivatives. The conversion of 8-bromoxanthine to 8-aminoxanthine is a key synthetic step, typically achieved through a nucleophilic aromatic substitution reaction. This protocol details a robust method for this transformation, based on analogous reactions reported in the literature.

Data Presentation

The following table summarizes the key parameters for the synthesis of 8-aminoxanthine derivatives from the corresponding 8-bromo precursors, as adapted from analogous reactions.[1]

| Parameter | Value/Condition | Notes |

| Starting Material | 8-Bromoxanthine | Substituted 8-bromoxanthines have been used in similar reactions.[1] |

| Reagent | Ammonia (aqueous or gas) | Primary and secondary amines have been successfully used.[1] |

| Solvent | Methanol | Protic solvents are suitable for this reaction. |

| Temperature | 170 °C | High temperatures are necessary to drive the substitution.[1] |

| Apparatus | Steel Autoclave | Required to reach the necessary temperature and pressure.[1] |

| Reaction Time | Several hours (to be optimized) | Reaction progress should be monitored by TLC or LC-MS. |

| Product | 8-Aminoxanthine | Expected product. |

| Purification | Recrystallization | The product is expected to be a crystalline solid.[1] |

Experimental Protocol

This protocol describes the synthesis of 8-aminoxanthine from 8-bromoxanthine.

Materials:

-

8-Bromoxanthine

-

Methanol

-

Concentrated aqueous ammonia (or ammonia gas)

-

Deionized water

-

Steel autoclave

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

-

Analytical balance

-

pH meter or pH paper

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

-

Infrared (IR) spectrometer

Procedure:

-

Reaction Setup: In a glass liner for the steel autoclave, add 8-bromoxanthine.

-

Add methanol to the liner to dissolve or suspend the 8-bromoxanthine.

-

Add a significant excess of concentrated aqueous ammonia to the mixture. The use of a large excess of the aminating agent is crucial to drive the reaction to completion.

-

Place the sealed glass liner into the steel autoclave.

-

Seal the autoclave according to the manufacturer's instructions.

-

Reaction: Place the autoclave on a heating mantle or in a suitable heating block on a magnetic stirrer.

-

Heat the reaction mixture to 170 °C with stirring.[1]

-

Maintain this temperature for several hours. The optimal reaction time should be determined by monitoring the disappearance of the starting material using an appropriate analytical technique (e.g., TLC or LC-MS) on aliquots carefully taken after cooling and depressurizing the reactor.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature.

-

Carefully open the autoclave in a well-ventilated fume hood.

-

Remove the glass liner and transfer the contents to a round-bottom flask.

-

Remove the solvent and excess ammonia under reduced pressure.

-

Purification: To the resulting crude solid, add deionized water. The product is expected to have low solubility in water.

-

Adjust the pH of the suspension to neutral (pH ~7) using a suitable acid or base if necessary.

-

Heat the suspension to dissolve the product, if soluble at higher temperatures, and then allow it to cool slowly to induce crystallization. If the product is insoluble, it can be purified by washing with hot water and then a suitable organic solvent to remove impurities.

-

Collect the crystalline product by vacuum filtration.

-

Wash the solid with cold deionized water and then a small amount of cold methanol.

-

Dry the purified 8-aminoxanthine under vacuum.

-

Characterization: Confirm the identity and purity of the product using NMR, MS, and IR spectroscopy. The melting point of the product should also be determined and compared to literature values if available.

Mandatory Visualization

Caption: Workflow for the synthesis of 8-aminoxanthine.

References

Application Notes & Protocols: Laboratory Synthesis of 8-Aminoxanthine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine (3,7-dihydropurine-2,6-dione) and its derivatives are a class of purine alkaloids that form the core scaffold for numerous natural and synthetic compounds with significant therapeutic value.[1] Naturally occurring methylxanthines like caffeine and theophylline are widely known for their pharmacological effects, including cognitive enhancement and bronchodilation.[2] In medicinal chemistry, the xanthine core has proven to be a versatile template for developing lead compounds targeting various therapeutic areas.[2][3]

Substitution at the C8-position of the xanthine ring, in particular, has a significant impact on the pharmaceutical properties of these compounds.[3] 8-Aminoxanthine derivatives, a key subset of this class, are of particular interest in drug development. They are widely recognized for their role as antagonists of adenosine receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes.[4][5] This antagonism confers upon them a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][5][6][7] Consequently, these derivatives are actively investigated for the treatment of conditions such as Parkinson's disease, asthma, diabetes, and various inflammatory disorders.[2][4][5]

This document provides detailed protocols for the laboratory synthesis of 8-aminoxanthine derivatives, summarizes key quantitative data, and illustrates the primary synthetic and biological pathways.

General Synthetic Strategies

The synthesis of 8-aminoxanthine and its substituted derivatives can be approached through several reliable pathways. The most common strategies involve the construction of the imidazole ring onto a pre-existing pyrimidine structure, typically a 5,6-diaminouracil derivative. An alternative, more direct route involves the functionalization of an existing xanthine core at the 8-position.

Key Synthetic Routes:

-

Condensation with Carboxylic Acids: This is a widely used method where a 1,3-disubstituted-5,6-diaminouracil is condensed with a carboxylic acid using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[1][8] This forms an intermediate 5-carboxamidouracil, which is then cyclized, typically by heating with a base like sodium hydroxide (NaOH), to yield the 8-substituted xanthine.[4][8]

-

Condensation with Aldehydes: In this approach, the 5,6-diaminouracil derivative is reacted with an aldehyde to form a Schiff base (imine) intermediate.[8][9] Subsequent oxidative cyclization yields the desired 8-substituted xanthine.[4][8]

-

Direct Nitration and Reduction: This method allows for the direct synthesis of an 8-amino group onto a pre-formed xanthine scaffold. The xanthine is first nitrated at the C8-position to yield an 8-nitroxanthine derivative. This intermediate is then reduced to the corresponding 8-aminoxanthine.[10]

Caption: Overview of primary synthetic routes to 8-substituted and 8-aminoxanthines.

Experimental Protocols

Protocol 1: Synthesis of 8-Substituted Xanthine via Amide Intermediate

This protocol describes the synthesis of an 8-substituted xanthine derivative by first forming an amide intermediate from a 5,6-diaminouracil and a carboxylic acid, followed by base-catalyzed cyclization.[1][8]

Step 1: Synthesis of Amide Intermediate (e.g., N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide) [4]

-

Materials:

-

5,6-diamino-1-methyluracil

-

Benzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Dioxane/Water (1:1 mixture)

-

Stir plate and magnetic stir bar

-

Reaction flask

-

-

Procedure:

-

Dissolve 1 mmol of 5,6-diamino-1-methyluracil in a minimal amount of the dioxane/water solvent mixture in a reaction flask.

-

Add 1.3 mmol of EDC.HCl and 1 mmol of benzoic acid to the solution.

-

Stir the reaction mixture vigorously at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Ring Closure to form 8-Phenylxanthine Derivative

-

Materials:

-

Amide intermediate from Step 1

-

1 N Sodium Hydroxide (NaOH) solution

-

Reflux apparatus

-

-

Procedure:

-

Suspend the amide intermediate in an aqueous solution of 1 N NaOH.

-

Heat the mixture to reflux for 1-2 hours. The amide will dissolve as it reacts and cyclizes.

-

After cooling the reaction mixture to room temperature, acidify with a suitable acid (e.g., HCl) to precipitate the final xanthine product.

-

Collect the solid by filtration, wash with water to remove salts, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol or water) for purification.

-

Protocol 2: Direct Synthesis of 8-Aminoxanthine via Nitration and Reduction

This protocol outlines the direct conversion of a xanthine to an 8-aminoxanthine.[10]

Step 1: Nitration of Xanthine

-

Materials:

-

Theophylline (1,3-dimethylxanthine) or other xanthine starting material

-

Fuming nitric acid

-

Sulfuric acid

-

Ice bath

-

-

Procedure:

-

Carefully add the xanthine starting material in small portions to a cold (0-5 °C) mixture of fuming nitric acid and sulfuric acid with stirring.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice.

-

The 8-nitroxanthine product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Step 2: Reduction of 8-Nitroxanthine to 8-Aminoxanthine

-

Materials:

-

8-Nitroxanthine from Step 1

-

Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation with Pd/C)

-

Ammonia solution or appropriate solvent (e.g., ethanol)

-

-

Procedure (using Sodium Dithionite):

-

Dissolve the 8-nitroxanthine in an aqueous ammonia solution.

-

Heat the solution gently (50-60 °C).

-

Add sodium dithionite in portions with stirring until the color of the solution disappears, indicating the reduction is complete.

-

Cool the solution and adjust the pH to precipitate the 8-aminoxanthine product.

-

Filter the product, wash with cold water, and dry.

-

Quantitative Data Summary

The following tables summarize representative yields and biological activity data for synthesized 8-substituted xanthine derivatives from published literature.

Table 1: Synthesis Yields and Melting Points of Xanthine Precursors and Derivatives

| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 5,6-diamino-1-methyluracil, Benzoic acid | 78 | > 320 | [4] |

| (E)-N-(6-amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)acrylamide | 3-propargyl-5,6-diaminouracil, (E)-3-(3-methoxyphenyl)acrylic acid | 83 | 295–298 | [4] |

| 1,3-diethyl-8-(oxazol-5-yl)-3,7-dihydro-1H-purine-2,6-dione | 5,6-diamino-1,3-diethyluracil, Oxazole-5-carboxylic acid | 26 | 262 | [1] |

| 1-Butylxanthine (Microwave-assisted) | 1-butyl-5,6-diaminouracil, Triethyl orthoformate | 85 | 261 | [11] |

Table 2: Biological Activity of 8-Substituted Xanthine Derivatives at Human Adenosine Receptors (AR)

| Compound ID | N1-Substituent | N3-Substituent | 8-Position Substituent | A₁R Kᵢ (nM) | A₂ₐR Kᵢ (nM) | Reference |

| 22 | Propyl | Ethyl | 4-methoxybenzylamino | 130 | 62 | [5] |

| 24 | Propyl | Ethyl | 4-fluorobenzylamino | 72 | 77 | [5] |

| 6a | Methyl | Methyl | 4-(cyclopentyloxy)-3-methoxyphenyl | >100,000 | 100 | [12] |

| 12 | Propyl | Methyl | 4-(cyclopentyloxy)-3-methoxyphenyl | >100,000 | 150 | [12] |

Application in Drug Development & Signaling Pathways

8-Aminoxanthine derivatives are primarily developed as antagonists for adenosine receptors. Adenosine is an endogenous nucleoside that modulates numerous physiological functions by activating four receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. Under conditions of metabolic stress, such as inflammation or hypoxia, extracellular adenosine levels rise, triggering various cellular responses.[5]

Adenosine Receptor Signaling:

-

A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

-

A₂ₐ and A₂ₒ Receptors: Couple to Gₛ proteins, which activate adenylyl cyclase and thereby increase intracellular cAMP levels.

Xanthine derivatives act as competitive antagonists, blocking adenosine from binding to these receptors and thus inhibiting its downstream effects. For instance, antagonism of the A₂ₐ receptor is a key strategy in the treatment of Parkinson's disease, as exemplified by the approved drug Istradefylline.[4] By blocking A₂ₐ receptors in the brain, these antagonists can help modulate motor control pathways. Similarly, antagonism of A₁ and A₂ₐ receptors has shown potent anti-inflammatory effects in various models.[5]

Caption: Mechanism of 8-aminoxanthine derivatives as adenosine receptor antagonists.

Microwave-Assisted Synthesis Workflow

The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In xanthine synthesis, it dramatically reduces reaction times for the ring closure step compared to conventional heating methods, often improving yields as well.[11][13]

Caption: Workflow for rapid, microwave-assisted synthesis of xanthine derivatives.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Novel 8-heterocyclyl xanthine derivatives in drug development - an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]